molecular formula C20H19N3O2 B5333857 (E)-2-(4-ETHOXY-3-METHOXYPHENYL)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL CYANIDE

(E)-2-(4-ETHOXY-3-METHOXYPHENYL)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL CYANIDE

Cat. No.: B5333857
M. Wt: 333.4 g/mol
InChI Key: PNULPOFXHYWUQV-XNTDXEJSSA-N
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Description

(E)-2-(4-ETHOXY-3-METHOXYPHENYL)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes an ethoxy and methoxy substituted phenyl group, a benzimidazole moiety, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-ETHOXY-3-METHOXYPHENYL)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxy-3-methoxybenzaldehyde with 5-methyl-1H-benzimidazole-2-amine in the presence of a base to form the intermediate Schiff base. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent such as potassium cyanide or trimethylsilyl cyanide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-ETHOXY-3-METHOXYPHENYL)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-ETHOXY-3-METHOXYPHENYL)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a precursor for the synthesis of biologically active derivatives.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The presence of the benzimidazole moiety is particularly significant due to its known pharmacological properties.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-2-(4-ETHOXY-3-METHOXYPHENYL)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites, inhibiting enzyme activity, or modulating receptor function. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(4-ETHOXY-3-METHOXYPHENYL)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL CYANIDE is unique due to its combination of functional groups,

Properties

IUPAC Name

(E)-3-(4-ethoxy-3-methoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-4-25-18-8-6-14(11-19(18)24-3)10-15(12-21)20-22-16-7-5-13(2)9-17(16)23-20/h5-11H,4H2,1-3H3,(H,22,23)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNULPOFXHYWUQV-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=C(N2)C=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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